CID 146012590

Description

Oscillatoxins are marine-derived polyketides characterized by complex cyclic ether structures and cytotoxic properties . While specific structural or functional data for CID 146012590 are absent in the evidence, analogous compounds like oscillatoxin D (CID: 101283546) and 30-methyl-oscillatoxin D (CID: 185389) are described, suggesting this compound may belong to this structural family . Further characterization would require spectral data (e.g., NMR, HRMS) and biological assays, as outlined in chemical identification guidelines .

Properties

IUPAC Name |

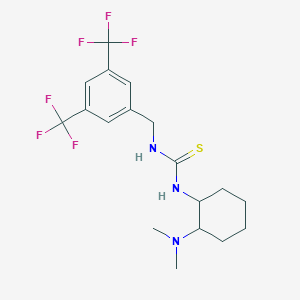

1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-3-[2-(dimethylamino)cyclohexyl]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23F6N3S/c1-27(2)15-6-4-3-5-14(15)26-16(28)25-10-11-7-12(17(19,20)21)9-13(8-11)18(22,23)24/h7-9,14-15H,3-6,10H2,1-2H3,(H2,25,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNLGFDGORBFNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCC1NC(=S)NCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F6N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 146012590 typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

Preparation of 3,5-Bis(trifluoromethyl)benzyl chloride: This intermediate is synthesized by reacting 3,5-bis(trifluoromethyl)benzyl alcohol with thionyl chloride under reflux conditions.

Formation of the cyclohexylamine derivative: The next step involves the reaction of cyclohexylamine with formaldehyde and dimethylamine to form the corresponding dimethylamino cyclohexylamine.

Coupling reaction: The final step is the coupling of 3,5-bis(trifluoromethyl)benzyl chloride with the dimethylamino cyclohexylamine derivative in the presence of a base such as sodium hydroxide, followed by the addition of thiourea to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

CID 146012590 can undergo various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfinyl or sulfonyl derivatives.

Reduction: Amine derivatives.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

CID 146012590 has several scientific research applications, including:

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of CID 146012590 involves its interaction with specific molecular targets and pathways. The compound’s thiourea moiety can form hydrogen bonds with biological macromolecules, while the trifluoromethyl groups enhance its lipophilicity and membrane permeability. These properties enable the compound to modulate various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Oscillatoxin Derivatives

| Property | CID 146012590* | Oscillatoxin D (CID: 101283546) | 30-Methyl-Oscillatoxin D (CID: 185389) |

|---|---|---|---|

| Molecular Formula | Not reported | C₃₄H₅₄O₉ | C₃₅H₅₆O₉ |

| Molecular Weight | Not reported | 626.79 g/mol | 640.82 g/mol |

| Key Functional Groups | Cyclic ethers, polyketide backbone | Cyclic ethers, hydroxyl groups | Methyl-substituted cyclic ethers |

| Biological Activity | Not reported | Cytotoxic, anti-proliferative | Enhanced membrane permeability |

| Source | Marine cyanobacteria | Marine cyanobacteria | Marine cyanobacteria |

Note: Data for this compound inferred from structural analogs due to lack of direct evidence.

Structural and Functional Contrasts

Core Structure: Oscillatoxin D (CID: 101283546) and its methylated derivative (CID: 185389) share a polyketide backbone with cyclic ether rings, critical for membrane interaction and cytotoxicity . The absence of explicit data for this compound precludes definitive structural analysis, but methylation (as in CID 185389) is known to alter lipophilicity and bioactivity .

Biological Efficacy :

- Oscillatoxin D exhibits cytotoxicity via inhibition of protein phosphatases, a mechanism common in marine toxins . Methylation at the C30 position (CID: 185389) may enhance cellular uptake but reduce target specificity, as seen in related polyketides .

Analytical Challenges: Differentiation of oscillatoxin derivatives requires advanced techniques like LC-ESI-MS with collision-induced dissociation (CID) to resolve structural isomers, as demonstrated in ginsenoside analysis . For this compound, such methods would clarify its unique fragmentation patterns compared to analogs .

Research Findings and Methodological Considerations

- Spectral Characterization: No direct spectral data (e.g., $ ^1H $-NMR, HRMS) are available for this compound. For analogous compounds, $ ^1H $-NMR peaks at δ 3.5–5.0 ppm confirm ether linkages, while HRMS data validate molecular formulas .

- Functional Studies : Oscillatoxin derivatives are tested in cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values ranging from 0.1–5 μM . Methylation (CID: 185389) correlates with reduced IC₅₀ in some assays, suggesting structure-activity relationships .

Q & A

Basic: How to formulate a research question for investigating the chemical properties of CID 146012590?

Methodological Answer: Use frameworks like PICOT (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure the question . For example: "How does the solubility (Outcome) of this compound (Intervention) compare to CID X (Comparison) in aqueous solutions (Population) under standard temperature conditions (Time)?" Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with academic rigor and practical value . Avoid vague terms and prioritize specificity .

Basic: What methodologies are recommended for synthesizing this compound in a laboratory setting?

Methodological Answer:

Follow standardized protocols for synthesis, including detailed documentation of reagents, reaction conditions (e.g., temperature, catalysts), and purification steps (e.g., chromatography, crystallization) . Characterize the compound using spectroscopic techniques (NMR, IR) and chromatographic methods (HPLC) to confirm identity and purity . For reproducibility, include calibration data for instruments and raw datasets in supplementary materials .

Advanced: How to analyze contradictory data when determining the reactivity of this compound under varying conditions?

Methodological Answer:

Conduct error source analysis (e.g., instrument calibration, environmental variability) and apply statistical tests (e.g., ANOVA, regression) to identify outliers . Cross-validate results using alternative analytical methods (e.g., kinetic studies vs. computational modeling) . Systematically review experimental variables (e.g., pH, solvent polarity) to isolate confounding factors .

Advanced: What strategies optimize experimental parameters for this compound's stability studies?

Methodological Answer:

Use Design of Experiments (DOE) to test multiple variables (e.g., temperature, light exposure) efficiently . Implement response surface methodology to model optimal conditions . Pilot studies should precede full-scale experiments to refine measurement techniques and minimize resource waste .

Basic: How to conduct a literature review on this compound's applications in catalysis?

Methodological Answer:

Search databases like SciFinder and PubMed using Boolean operators (e.g., "this compound AND catalysis NOT industrial") . Critically appraise sources for methodological rigor (e.g., sample size, control groups) and relevance to your hypothesis . Organize findings thematically (e.g., reaction mechanisms, catalytic efficiency) to identify research gaps .

Advanced: How to design a study comparing this compound's efficacy with similar compounds in drug delivery systems?

Methodological Answer:

Define a controlled experimental framework with matched variables (e.g., molecular weight, partition coefficient) . Use statistical power analysis to determine sample size requirements for detecting significant differences . Ensure ethical compliance by obtaining approvals for biological testing (if applicable) .

Basic: What are the best practices for documenting experimental procedures involving this compound?

Methodological Answer:

Adhere to journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailing materials, methods, and instrument calibration . Include raw data in appendices and processed data in the main text, emphasizing clarity and reproducibility . Use standardized nomenclature for chemical structures and reactions .

Advanced: How to address reproducibility challenges in this compound's synthesis across different laboratories?

Methodological Answer:

Standardize protocols using inter-laboratory calibration (e.g., shared reference samples) . Provide granular details in supplementary materials (e.g., solvent batch numbers, stirring rates) . Validate results through collaborative replication studies and transparent reporting of failed attempts .

Basic: How to ensure ethical compliance in research involving this compound?

Methodological Answer:

Obtain institutional review board (IRB) approval for studies involving human/animal subjects . For data sharing, comply with copyright laws and cite all third-party materials . Anonymize sensitive data and disclose conflicts of interest in publications .

Advanced: What computational methods complement experimental studies of this compound's molecular interactions?

Methodological Answer:

Combine molecular dynamics (MD) simulations with experimental data (e.g., X-ray crystallography) to validate binding affinities . Use density functional theory (DFT) to predict reactivity trends and compare them with empirical results . Cross-disciplinary collaboration with computational chemists enhances methodological robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.